
Antimicrobial agent-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimicrobial agent-26 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases, especially in medical and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-26 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions: Antimicrobial agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or loss of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new carbon-halogen or carbon-nitrogen bonds .
科学研究应用
Antimicrobial agent-26 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand the effects of antimicrobial agents on various microorganisms.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also used in developing new antimicrobial therapies.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination .
作用机制
The mechanism of action of antimicrobial agent-26 involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or protein synthesis, thereby inhibiting the growth and proliferation of the microorganisms. The compound may also generate reactive oxygen species that cause oxidative damage to cellular components .
相似化合物的比较
Flavonoids: Plant-derived compounds with antimicrobial properties.
Gallium-based Compounds: Mimic iron and disrupt bacterial metabolism.
Sulfonamides: Synthetic antimicrobial agents that inhibit folate synthesis
Uniqueness of Antimicrobial Agent-26: this compound stands out due to its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its synthetic nature allows for structural modifications to enhance its efficacy and reduce resistance development. Additionally, it has shown promising results in both in vitro and in vivo studies, making it a potential candidate for new antimicrobial therapies .
属性
分子式 |
C27H40N4O4S |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[4-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1 |
InChI 键 |
PSVPMGVJHFKSEW-AMADDWLHSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


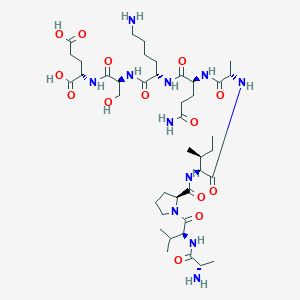
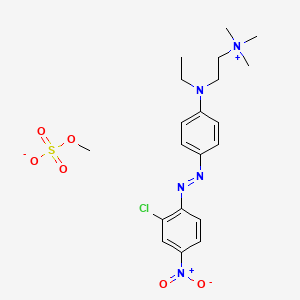

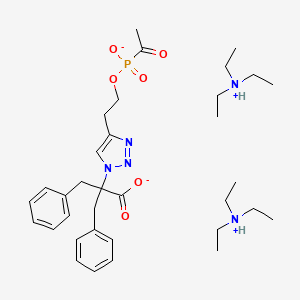
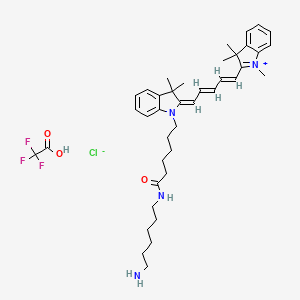
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)

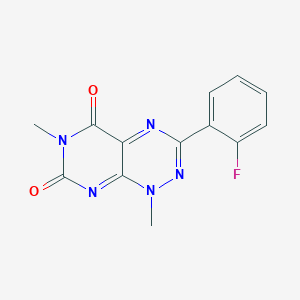


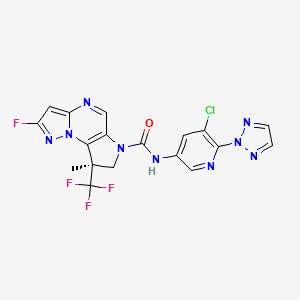
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
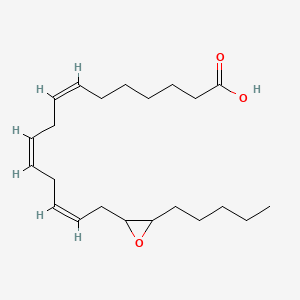
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
